molecular formula C8H10IN B3052169 2-Iodo-3,5-dimethylaniline CAS No. 390823-79-7

2-Iodo-3,5-dimethylaniline

Cat. No.: B3052169
CAS No.: 390823-79-7
M. Wt: 247.08
InChI Key: BFJKCILJUAHZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3,5-dimethylaniline is a derivative of 3,5-dimethylaniline . It is used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular formula of this compound is C8H10IN . Its average mass is 247.076 Da and its monoisotopic mass is 246.985779 Da .


Chemical Reactions Analysis

This compound can be used in the synthesis of Pd(II) complexes . It can also be used in the synthesis of functionalized azobiphenyls and azoterphenyls .

Scientific Research Applications

1. Synthesis of Organic Intermediates

2-Iodo-3,5-dimethylaniline and related compounds are utilized in the synthesis of various organic intermediates. These intermediates have applications across different fields. For instance, dimethyl-4-bromoiodobenzenes, which can be synthesized from compounds similar to this compound, are used in the production of aromatic organic intermediates (Li Yu, 2008).

2. Synthesis of Palladium Complexes

N,N-Dimethyl-2-iodoanilines, closely related to this compound, are instrumental in synthesizing palladium complexes. These complexes have potential applications in various chemical processes, including catalysis (D. Solé, X. Solans, M. Font‐Bardia, 2007).

3. Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound are used in methods like salt-assisted liquid–liquid microextraction for determining iodine in various substances. This application demonstrates the versatility of this compound in analytical methods (M. Gupta, A. K. Pillai, Amrita Singh, Archana Jain, K. Verma, 2011).

4. Environmental and Food Analysis

This compound plays a role in environmental and food analysis, particularly in the determination of iodine in substances like pharmaceuticals, iodized salt, and certain food products. This illustrates the compound's utility in monitoring and ensuring public health standards (Paramita Das, M. Gupta, Archana Jain, K. Verma, 2004).

5. Industrial Applications

In industry, this compound is used as an intermediate in the production of various chemicals. Its properties make it suitable for specific reactions and syntheses that are crucial in industrial chemical processes (Shire Elmi, Per Heggen, B. Holmelid, Didrik Malthe-Sørensen, L. Sydnes, 2016).

Mechanism of Action

Target of Action

2-Iodo-3,5-dimethylaniline is a chemical compound that is structurally similar to aniline . Aniline and its derivatives are known to interact with various enzymes and receptors in the body, but the specific targets for this compound remain to be identified.

Mode of Action

Aniline and its derivatives are known to undergo various chemical reactions, including electrophilic substitution and coupling . These reactions can lead to changes in the structure and function of the target molecules, potentially altering their activity.

Biochemical Pathways

Aniline and its derivatives are known to be involved in various biochemical processes, including the synthesis of dyes and pharmaceuticals

Pharmacokinetics

Aniline and its derivatives are known to be absorbed through the skin and lungs, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Aniline and its derivatives are known to cause various effects, including methemoglobinemia, a condition in which the iron in hemoglobin is oxidized, reducing its ability to carry oxygen .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the reactivity of aniline and its derivatives can be affected by the presence of acids or bases .

Safety and Hazards

3,5-Dimethylaniline, a related compound, is considered hazardous. It’s combustible, toxic if swallowed or in contact with skin, and may cause damage to organs through prolonged or repeated exposure . It’s recommended to use personal protective equipment, avoid dust formation, and use only under a chemical fume hood .

Future Directions

The future directions of 2-Iodo-3,5-dimethylaniline could involve its use in the synthesis of more complex organic compounds. For instance, it can be used in the synthesis of functionalized azobiphenyls and azoterphenyls . Additionally, hypervalent iodine (III) reagents, which include iodoanilines, have attracted significant interest due to their plentiful, stable, non-toxic, environmentally friendly, and mild 2e − oxidants with a variety of applications .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Iodo-3,5-dimethylaniline are largely unexplored. It is known that aromatic amines like this compound can participate in a variety of biochemical reactions. They can act as bases, accepting protons and forming salts. They can also undergo electrophilic substitution reactions, where the aromatic ring acts as a nucleophile .

Cellular Effects

Related compounds such as 3,5-Dimethylaniline have been shown to cause oxidative stress and neurodevelopmental toxicity in neural cells

Molecular Mechanism

It is known that aromatic amines can undergo a variety of reactions, including nucleophilic substitution and oxidation . These reactions could potentially lead to the formation of reactive intermediates that could interact with biomolecules in the cell.

Temporal Effects in Laboratory Settings

A related compound, 3,5-Dimethylaniline, has been shown to cause increased reactive oxygen species, cytotoxicity, and DNA damage in cells over time

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied. It is known that the toxicity of aromatic amines can vary with dosage

Metabolic Pathways

It is known that aromatic amines can be metabolized in the body through processes such as N-hydroxylation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It is known that aromatic amines can pass through cell membranes due to their lipophilic nature

Subcellular Localization

It is known that small lipophilic molecules like aromatic amines can diffuse across cell membranes and may localize in various cellular compartments

Properties

IUPAC Name

2-iodo-3,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJKCILJUAHZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733863
Record name 2-Iodo-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390823-79-7
Record name 2-Iodo-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-3,5-dimethylaniline
Reactant of Route 2
Reactant of Route 2
2-Iodo-3,5-dimethylaniline
Reactant of Route 3
Reactant of Route 3
2-Iodo-3,5-dimethylaniline
Reactant of Route 4
Reactant of Route 4
2-Iodo-3,5-dimethylaniline
Reactant of Route 5
Reactant of Route 5
2-Iodo-3,5-dimethylaniline
Reactant of Route 6
2-Iodo-3,5-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.